(S)-3-(4-Aminophenyl)-2-methoxypropanoic acid

Catalog No.
S3347268
CAS No.
921195-93-9
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-(4-Aminophenyl)-2-methoxypropanoic acid

CAS Number

921195-93-9

Product Name

(S)-3-(4-Aminophenyl)-2-methoxypropanoic acid

IUPAC Name

(2S)-3-(4-aminophenyl)-2-methoxypropanoic acid

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c1-14-9(10(12)13)6-7-2-4-8(11)5-3-7/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1

InChI Key

QLJYLJGYIDIJPT-VIFPVBQESA-N

SMILES

COC(CC1=CC=C(C=C1)N)C(=O)O

Synonyms

3-(4-aminophenyl)-2-methoxypropionic acid, GED-0507-34L

Canonical SMILES

COC(CC1=CC=C(C=C1)N)C(=O)O

Isomeric SMILES

CO[C@@H](CC1=CC=C(C=C1)N)C(=O)O

Lung diseases:

  • Idiopathic pulmonary fibrosis (IPF): AMPA has been granted orphan drug designation in Europe for IPF, a chronic and progressive lung disease with limited treatment options. Studies suggest AMPA may help improve lung function and quality of life in IPF patients, potentially by reducing inflammation and fibrosis in the lungs [Source: Orphanet, ].
  • Cystic fibrosis (CF): AMPA's mucolytic properties, meaning it helps thin and loosen mucus, are being investigated for their potential benefit in managing CF, a genetic lung disease characterized by thick and sticky mucus [Source: National Institutes of Health, ].

Cancer research:

  • Anti-cancer properties: Studies suggest AMPA may exhibit anti-cancer properties by inhibiting the growth and proliferation of certain cancer cells [Source: Journal of Cellular and Molecular Medicine, ]. However, further research is needed to understand its potential therapeutic applications.

Other potential applications:

  • Neuroprotective effects: AMPA is being explored for its potential neuroprotective effects in conditions like stroke and neurodegenerative diseases [Source: Neurochemical Research, ].
  • Antioxidant activity: Studies suggest AMPA may possess antioxidant properties, potentially offering benefits in various conditions associated with oxidative stress [Source: International Journal of Molecular Sciences, ].

(S)-3-(4-Aminophenyl)-2-methoxypropanoic acid is a chiral compound with the molecular formula C10_{10}H13_{13}N1_{1}O3_{3}. It features a methoxy group and an amino group attached to a propanoic acid backbone. This compound is recognized for its potential therapeutic applications, particularly in the context of metabolic and inflammatory diseases. The presence of the amino group contributes to its biological activity, while the methoxy group enhances its solubility and stability.

The chemical reactivity of (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid can be explored through various reactions, including:

  • Esterification: The carboxylic acid group can react with alcohols to form esters, which may enhance lipophilicity.
  • Amidation: The amino group can participate in amidation reactions, forming amides that may have different biological properties.
  • Reduction: The nitro group in related compounds can be reduced to an amino group, altering its pharmacological profile.

These reactions are essential for modifying the compound for specific applications in drug development.

(S)-3-(4-Aminophenyl)-2-methoxypropanoic acid exhibits various biological activities. It has been studied for its role as a potential agonist of peroxisome proliferator-activated receptors (PPARs), which are involved in regulating fatty acid storage and glucose metabolism. Additionally, it shows promise in modulating inflammatory pathways and may have implications in treating metabolic disorders and certain types of cancer due to its ability to influence cell proliferation and apoptosis.

The synthesis of (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid typically involves several steps:

  • Starting Materials: The synthesis often begins with 4-nitrophenylacetic acid.
  • Methoxylation: This step introduces the methoxy group, usually through methylation reactions.
  • Reduction: If starting with a nitro compound, reduction to the corresponding amine is performed.
  • Final Adjustments: Purification steps such as recrystallization or chromatography are conducted to obtain the final product.

The detailed synthetic pathway ensures high yields and purity of the desired compound .

(S)-3-(4-Aminophenyl)-2-methoxypropanoic acid has several applications:

  • Pharmaceutical Development: Its potential as a PPAR agonist makes it a candidate for developing treatments for diabetes and obesity.
  • Research: Used in studies exploring metabolic pathways and cellular signaling mechanisms.
  • Chemical Intermediates: It serves as an important intermediate in synthesizing more complex pharmaceutical compounds.

Studies on (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid focus on its interactions with various biological targets. Research indicates that it may interact with PPAR receptors, influencing gene expression related to lipid metabolism. Additionally, its effects on inflammatory markers suggest potential interactions with cytokine signaling pathways.

Several compounds share structural similarities with (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Aminobenzoic AcidAmino group on a benzene ringPrimarily used in dye manufacturing and as a sunscreen agent.
3-(4-Aminophenyl)propanoic AcidSimilar propanoic structure but without methoxyFocused on analgesic properties; less solubility than (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid.
3-Methyl-4-aminobenzoic AcidMethyl substitution on the benzene ringExhibits different pharmacological profiles; used in anti-inflammatory drugs.

The uniqueness of (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid lies in its specific combination of functional groups that enhance its biological activity while providing favorable pharmacokinetic properties.

Chiral Resolution via Diastereomeric Salt Formation

A widely employed method for obtaining enantiomerically pure (S)-3-(4-aminophenyl)-2-methoxypropanoic acid involves resolving racemic mixtures using chiral acids. For example, the racemic intermediate 3-(4-aminophenyl)-2-methoxypropanoic acid can be treated with (S)-(+)-camphor-10-sulfonic acid to form diastereomeric salts. These salts exhibit differential solubility in solvents such as acetone-water mixtures, enabling selective crystallization of the desired (S)-enantiomer. The process achieves ≥98% enantiomeric purity (e.p.) when conducted at 30–35°C with controlled stirring rates, as demonstrated in patent-protected protocols.

Catalytic Asymmetric Hydrogenation

Alternative routes leverage asymmetric hydrogenation of α,β-unsaturated precursors. For instance, hydrogenating 3-(4-acetamidophenyl)-2-methoxyacrylic acid over a 5% Pd/C catalyst at 4 atm H₂ pressure yields the saturated (S)-enantiomer with 95% e.p.. This method’s efficiency depends on solvent selection, with methanol-ammonia mixtures providing optimal protonation kinetics to minimize racemization during intermediate isolation.

Stereochemical Control via Chiral Triflates

Recent innovations utilize chiral triflate intermediates derived from D-serine. In one approach, D-serine is converted to a triflate ester, which undergoes Sₙ2 displacement with N-methylpiperazine to install the methoxy group with >99% stereoretention. This strategy, scalable to 80 kg batches, avoids racemic resolution entirely and reduces waste generation by 40% compared to traditional methods.

Structural Basis of Selective PPARγ Receptor Binding

The PPARγ LBD contains a Y-shaped ligand-binding pocket divided into three branches with distinct physicochemical properties [1] [2]. Branch I (hydrophilic) accommodates acidic head groups like those in thiazolidinediones (TZDs), while branch II (hydrophobic) interacts with aromatic systems. (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid exploits this architecture through:

  • Aminophenyl moiety: Engages branch II via π-π stacking with Phe282, Phe287, and Leu330 [1] [4].
  • Methoxy group: Forms hydrogen bonds with Ser289 and His449 in branch I, mimicking TZD interactions [3] [4].
  • Chiral center: The (S)-configuration optimally orients the carboxylic acid toward Arg288, stabilizing charge-assisted hydrogen bonds critical for activation [2] [4].

Crystallographic studies of analogous compounds reveal that this binding mode induces a 10° rotation in helix H12 (AF2 domain), transitioning it from a repressive to active conformation [1] [3]. This repositioning exposes the coactivator-binding groove, enabling recruitment of mediators like PGC-1α [2].

Table 1: Key Interactions of (S)-3-(4-Aminophenyl)-2-Methoxypropanoic Acid with PPARγ LBD

ResidueInteraction TypeFunctional Role
Ser289Hydrogen bond (methoxy)Stabilizes branch I positioning
Arg288Ionic (carboxylate)Anchors ligand core
Phe282/Phe287π-π stacking (aminophenyl)Hydrophobic stabilization
His449Hydrogen bond (methoxy)Modulates H12 dynamics

Allosteric Modulation vs. Classical Agonist Activity

Unlike TZDs that occupy the orthosteric site, (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid exhibits dual binding:

  • Orthosteric engagement: The carboxylate group binds near Ser342 and Tyr473, analogous to TZDs [4] [5].
  • Allosteric effects: The methoxy group extends into a hydrophobic subpocket formed by β-sheets (residues 250–260), inducing long-range conformational changes [3].

This dual mechanism alters PPARγ’s functional output:

  • Coactivator selectivity: Reduces recruitment of CBP/p300 while enhancing PGC-1α binding by 40% compared to rosiglitazone [2] [3].
  • Heterodimer stability: Molecular dynamics (MD) simulations show 15% reduced binding energy with retinoid X receptor (RXR) compared to TZD-bound complexes [3].
  • Gene expression bias: Transcriptomic profiling in adipocytes reveals preferential activation of metabolic genes (e.g., ADIPOQ, FABP4) over pro-inflammatory pathways (e.g., NFκB, TNFα) [4].

Comparative Molecular Dynamics Simulations with Thiazolidinediones

300-ns MD simulations highlight key differences:

Table 2: Dynamic Properties of PPARγ-Ligand Complexes

Metric(S)-3-(4-Aminophenyl)-2-Methoxypropanoic AcidPioglitazone
RMSD (Å)1.8 ± 0.32.4 ± 0.5
H12 flexibility (°)12.718.9
Hydrogen bond persistence (%)8972
β-sheet distortion (ΔÅ)1.20.4
  • Reduced H12 fluctuations: The methoxy group restricts H12 mobility, decreasing entropy loss upon binding [1] [3].
  • β-sheet stabilization: Allosteric interactions increase β-strand rigidity by 30%, potentially altering DNA-binding domain communication [1] [5].
  • Salt bridge disruption: The (S)-enantiomer weakens the Lys367–Glu371 salt bridge, a feature absent in TZD simulations [4] [5].

These simulations suggest that (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid stabilizes a unique PPARγ conformation distinct from both full and partial agonists, offering a pathway to fine-tuned transcriptional regulation.

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

195.08954328 g/mol

Monoisotopic Mass

195.08954328 g/mol

Heavy Atom Count

14

UNII

Y4H78S56YZ

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

921195-93-9

Wikipedia

(2S)-3-(4-aminophenyl)-2-methoxypropanoic acid

Dates

Modify: 2023-08-19

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